4-Methoxyphenyl vs. Phenyl Substitution Effect
The 4-methoxyphenyl substituent at the 5-position of the pyridine ring introduces a measurable electron-donating effect and increased steric bulk compared to an unsubstituted phenyl analog. In related nicotinic ligand series, replacement of a 5-phenyl group with a 5-(4-methoxyphenyl) group has been associated with altered binding affinity at α4β2 nicotinic acetylcholine receptors; for example, in a series of 3-pyridyl ethers, a 4-methoxy substituent shifted the Ki value from approximately 120 nM to 45 nM relative to the unsubstituted phenyl analog under identical assay conditions [1]. Although this specific comparison has not been reported for CAS 613660-94-9 itself, the structural precedent suggests that the 4-methoxy group is a significant determinant of molecular recognition in this chemotype.
| Evidence Dimension | Electron-donating character and steric profile of the 5-aryl substituent on pyridine |
|---|---|
| Target Compound Data | 5-(4-methoxyphenyl) substitution (CAS 613660-94-9); Hammett σp = -0.27 for OCH3 group; calculated LogP = 3.32 [2] |
| Comparator Or Baseline | Hypothetical 5-phenyl analog (unsubstituted); Hammett σp = 0.00; predicted LogP ≈ 3.0-3.1 |
| Quantified Difference | Δσp ≈ -0.27; ΔLogP ≈ +0.2 to +0.3; binding difference not directly measured for this pair |
| Conditions | Computational prediction; binding data extrapolated from structurally related 3-pyridyl ether nicotinic ligands tested in [3H]nicotine competition assays on rat cerebral cortical membranes [1] |
Why This Matters
The electron-donating methoxy group and resulting lipophilicity shift may alter target binding kinetics and off-rate, which is relevant when selecting a specific probe for nicotinic receptor subtype characterization.
- [1] Bunnelle, W. H., et al. (1999). Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Journal of Medicinal Chemistry, 42(24), 5006-5020. Reports Ki values for aryl-substituted nicotinic ligands. View Source
- [2] yybyy.com. [5-(4-methoxyphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone – CAS 613660-94-9. Calculated LogP and PSA values. Accessed 2026-04-30. View Source
